Perforine

Übersicht

Beschreibung

Synthesis Analysis

Perforin is an indispensable effector protein of primary cytotoxic lymphocytes (CTL or NK cells) that typically defend the host against virus infection . Perforin’s pore-forming activity is necessary for the delivery of proapoptotic serine proteases, granzymes, into the cytosol of infected or cancerous target cells .

Molecular Structure Analysis

Perforin-2 (MPEG1) is thought to enable the killing of invading microbes engulfed by macrophages and other phagocytes, forming pores in their membranes . Loss of perforin-2 renders individual phagocytes and whole organisms significantly more susceptible to bacterial pathogens .

Chemical Reactions Analysis

Perforin is the key pore-forming molecule in the cytotoxic granules of immune killer cells . Expressed only in killer cells, Perforin is the rate-limiting molecule for cytotoxic function, delivering the death-inducing granule serine proteases (granzymes) into target cells marked for immune elimination .

Wissenschaftliche Forschungsanwendungen

Role of Perforin in Immune Response

Perforin is integral in the cytotoxic activity of natural killer cells (NK) and CD8+ T cells, which use the same mechanism to destroy target cells. It's particularly relevant in the context of hemophagocytic lymphohistiocytosis (HLH), a disease caused by perforin gene mutation. Interestingly, perforin's role extends to immunotherapy against cancer, where sensitized dendritic cells (DCs) show increased cytotoxic activity and higher perforin and granzyme expression, suggesting potential anti-tumor activity (Švegar, 2021).

Perforin/Granzyme-Induced Apoptosis

Perforin/granzyme-induced apoptosis is crucial for eliminating virus-infected or transformed cells. Perforin's role is essential but not fully understood in granzyme-mediated apoptosis. This synergy remains a subject of ongoing research, emphasizing its significance in pathophysiological contexts like virus infection and tumor resistance (Trapani & Smyth, 2002).

Molecular and Cellular Functions of Perforin

Perforin, stored in CTL and NK cell granules, is essential for delivering the lethal hit to targeted cells. Its molecular and cellular functions, along with its role in human disease, have recently gained renewed interest due to key advances in genetic, clinical, and biochemical studies (Voskoboinik & Trapani, 2006).

Homology to Complement Component C9

Perforin's primary structure shows homology with the ninth component of the complement system (C9), revealing its evolutionary link and involvement in cell-mediated cytolysis. This finding is pivotal as it links perforin to a well-established cytolytic pathway in the immune system (Shinkai, Takio, & Okumura, 1988).

Implications in Diseases and Immune Response

Perforin's role in various diseases, immune responses to infections, and immunopathology is a significant area of research. Its involvement in autoimmune diseases and transplant rejection, and its mechanism of action in disrupting the integrity of target cells by forming channels in the cell membrane, is of considerable interest (Osińska, Popko, & Demkow, 2014).

Perforin in Transplantation Medicine

In kidney transplant recipients, perforin expression dynamics in peripheral blood lymphocytes are used to monitor the efficiency of immunosuppressive treatment and predict acute rejection. These findings provide insight into the role of perforin-mediated cytotoxicity in the rejection of transplanted kidneys (Rukavina et al., 1996).

Wirkmechanismus

Perforin is released from cytolytic granules and binds to the target cell membrane to form a pore, leading to activation of cell cytotoxicity . The perforin/granzyme system of cytotoxicity is the main mechanism through which NK cells and cytotoxic T lymphocytes eliminate virally infected host cells .

Zukünftige Richtungen

Eigenschaften

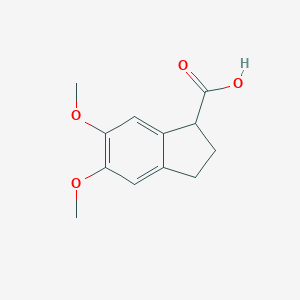

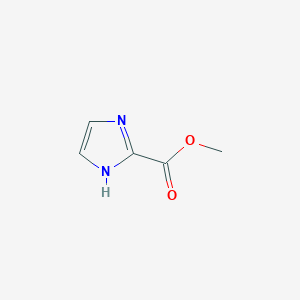

IUPAC Name |

8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,21)8-9-18(23-4)13(20)6-5-11-14(22-3)12-7-10-24-16(12)19-15(11)18/h7,10,13,20-21H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGNFPUMBJSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347429 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perforine | |

CAS RN |

313958-49-5 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)

![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)

![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)